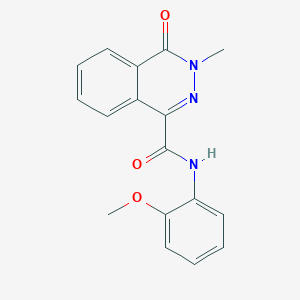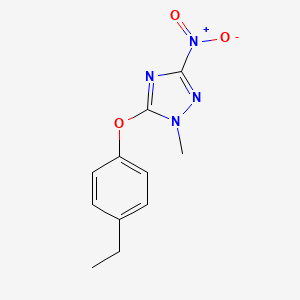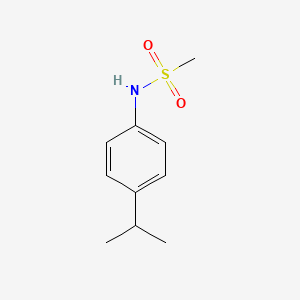![molecular formula C10H10N4O3 B5710339 [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, also known as MTTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTTA is a tetrazole derivative that has been synthesized through several methods, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid is still being studied, but it is believed to act through several pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have antibacterial activity by disrupting the bacterial cell membrane. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, including breast, lung, and liver cancer cells. This compound has also been found to have antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has several advantages for lab experiments, including its ease of synthesis and high purity. However, this compound has several limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling this compound, and appropriate safety measures should be taken.
Orientations Futures
For the study of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid include further exploration of its potential applications in medicine, materials science, and catalysis.
Méthodes De Synthèse
Several methods have been reported for the synthesis of [5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid, including the reaction of 2-methoxybenzylamine with ethyl 2-azidoacetate, followed by reduction with sodium borohydride, and the reaction of 2-methoxybenzylamine with ethyl 2-chloroacetate, followed by treatment with sodium azide. The yield and purity of this compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, this compound has been investigated for its anticancer, antibacterial, and anti-inflammatory properties. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks and coordination polymers. In catalysis, this compound has been employed as a ligand for the synthesis of chiral catalysts.
Propriétés
IUPAC Name |
2-[5-(2-methoxyphenyl)tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-17-8-5-3-2-4-7(8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNFWFHDSDRTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)


![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)



![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)